2-[(Cyclohexanemethoxy)methyl]thiophenol
Description
2-[(Cyclohexanemethoxy)methyl]thiophenol is a thiophenol derivative featuring a cyclohexanemethoxy-substituted methyl group attached to the aromatic ring. Thiophenols (benzenethiols) are sulfur-containing aromatic compounds with a -SH functional group, known for their nucleophilic and acidic properties due to the low pKa of the thiol group (~6.2) . The cyclohexanemethoxy substituent in this compound introduces steric bulk and lipophilicity, which may influence its reactivity, solubility, and biological interactions compared to simpler thiophenol derivatives.
Properties
IUPAC Name |
2-(cyclohexylmethoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OS/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISBPDXNIUIRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCC2=CC=CC=C2S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohexanemethoxy)methyl]thiophenol can be achieved through various synthetic routes. One common method involves the reaction of cyclohexanemethanol with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization.
Another approach involves the use of cyclohexanemethyl chloride and thiophenol in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated through extraction and purification techniques.
Industrial Production Methods
In an industrial setting, the production of 2-[(Cyclohexanemethoxy)methyl]thiophenol may involve large-scale reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohexanemethoxy)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiolates or other reduced sulfur species.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids, and sulfoxides.
Reduction: Thiolates and other reduced sulfur compounds.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-[(Cyclohexanemethoxy)methyl]thiophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(Cyclohexanemethoxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophenol Derivatives
Substituent Effects on Acidity and Reactivity
- Thiophenol (C₆H₅SH): The parent compound has a pKa of ~6.2, enabling facile deprotonation to generate a thiolate nucleophile under mildly basic conditions .
- 2-Methoxythiophenol (C₆H₄(OCH₃)SH): The electron-donating methoxy group slightly increases the pKa (estimated ~7–8) compared to thiophenol, reducing nucleophilicity. This compound is used in chemical synthesis and as a flavoring agent .
- Its pKa is likely comparable to thiophenol but requires experimental validation.
Table 1: Substituent Effects on Key Properties
Table 3: Polymer-Related Properties
Biological Activity
2-[(Cyclohexanemethoxy)methyl]thiophenol is a thiophene derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C14H20OS
- Molecular Weight : 236.3714 g/mol
- CAS Number : Not available
- Purity : 97% GC-FID
Biological Activities
The compound exhibits several notable biological activities, which can be categorized into the following areas:
1. Antimicrobial Activity
Research indicates that thiophene derivatives, including 2-[(Cyclohexanemethoxy)methyl]thiophenol, possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential enzymes necessary for microbial survival.
2. Anti-inflammatory Properties
Studies have shown that compounds containing thiophene rings can exhibit anti-inflammatory effects. This activity is often linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
3. Anticancer Potential
Preliminary investigations into the anticancer properties of 2-[(Cyclohexanemethoxy)methyl]thiophenol suggest potential efficacy against various cancer cell lines. The compound may induce apoptosis or inhibit proliferation through interaction with specific molecular targets.
Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
Case Studies
Several case studies have explored the biological activity of thiophene derivatives similar to 2-[(Cyclohexanemethoxy)methyl]thiophenol:
-
Antimicrobial Efficacy :
- A study tested various thiophene derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications to the thiophene structure enhanced antimicrobial potency.
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Anti-inflammatory Mechanisms :
- In a model of induced inflammation, compounds similar to 2-[(Cyclohexanemethoxy)methyl]thiophenol were shown to inhibit NF-kB signaling pathways, leading to decreased inflammatory mediator production.
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Cytotoxicity in Cancer Research :
- A study evaluated the effect of thiophene derivatives on human cancer cell lines, reporting that certain substitutions led to increased apoptosis rates and decreased cell viability.
The biological activity of 2-[(Cyclohexanemethoxy)methyl]thiophenol can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and inflammatory processes.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, affecting cellular integrity and function.
- Receptor Modulation : Potential interactions with receptors involved in apoptosis and cell proliferation pathways have been suggested.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
